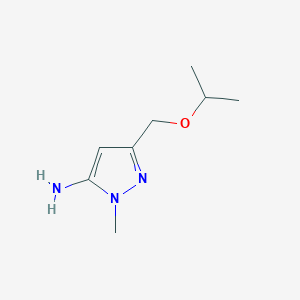![molecular formula C14H13N3OS2 B2597297 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207006-23-2](/img/structure/B2597297.png)
1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as DMTU, often starts from simple commercially available building blocks like benzo[d]thiazole-2-thiol and primary and secondary amines . These are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The structure of DMTU includes two S atoms of the thiazole rings which are trans to the thiophene S atom sulfur. The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles of 6.23 (11) and 4.81 (11)° between them .Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .Physical And Chemical Properties Analysis
DMTU is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .科学的研究の応用
Synthesis and Biological Importance
(M. Rosales-Hernández et al., 2022) discuss the synthesis and biological importance of 2-(thio)ureabenzothiazoles, highlighting their broad spectrum of biological activities. The combination of (thio)urea and benzothiazole derivatives, similar to the chemical structure of interest, has shown promise in medicinal chemistry due to their physicochemical and biological properties. This study emphasizes their potential as therapeutic agents and explores various synthetic methodologies.
Urea Biosensors
(S. Botewad et al., 2021) review advances in biosensors for detecting and quantifying urea concentration. Urea's role in nitrogen metabolism and its implications in various diseases highlight the necessity for accurate detection methods. This paper provides insights into the materials used for enzyme immobilization in urea biosensors, contributing to the field of diagnostics and healthcare.
Electrochemical Applications
(T. Tsuda et al., 2017) review progress in electrochemical technology using room-temperature ionic liquids (RTILs) and mixtures with urea. The study discusses the application of these mixtures in electroplating and energy storage, showcasing the versatility of urea in enhancing electrochemical reactions.
Environmental and Agricultural Applications
(Aishwarya Ray et al., 2020) present a literature review on urease and nitrification inhibitors, focusing on their use in agriculture to reduce nitrogen loss from urea-based fertilizers. This research highlights the environmental benefits of such inhibitors, contributing to sustainable farming practices.
Urease Inhibitors in Medicine
(Paulina Kosikowska & Łukasz Berlicki, 2011) discuss urease inhibitors' potential in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. The review covers various classes of urease inhibitors and their applications in medicine, emphasizing the need for safer and more effective treatments.
作用機序
将来の方向性
Thiazoles, including DMTU, have shown notable pharmacological actions, making them significant potential compounds in the chemical world . They are present in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests that there is ongoing research into the potential applications of these compounds, including their use in cancer therapy .
特性
IUPAC Name |
1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-8-6-9(2)12-10(7-8)15-14(20-12)17-13(18)16-11-4-3-5-19-11/h3-7H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPGLLYBRRDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


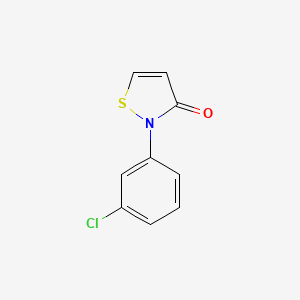
![4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2597218.png)
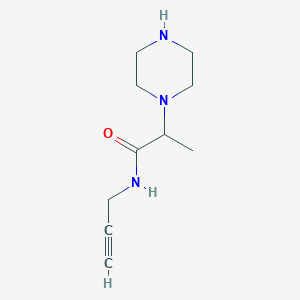
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2597223.png)
![Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2597224.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597226.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2597227.png)
![[3-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2597229.png)
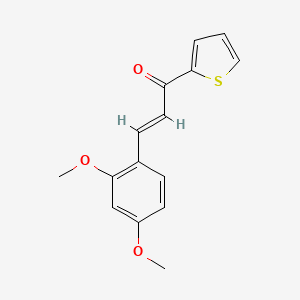
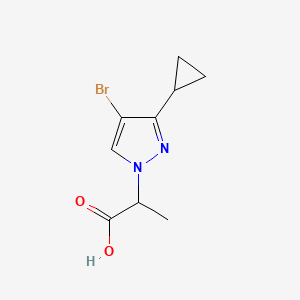

![2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2597234.png)
